molecular formula C11H12Br2O B14789655 Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy-

Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy-

Cat. No.: B14789655
M. Wt: 320.02 g/mol
InChI Key: ADOGHGOEPFMEJK-UHFFFAOYSA-N
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Description

Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- is a complex organic compound featuring a benzene ring substituted with bromine, a bromocyclopropylmethyl group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- typically involves multiple steps, starting from benzene. The cyclopropylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using cyclopropylmethyl chloride and aluminum chloride (AlCl3) as a catalyst . The methoxy group is usually introduced through a methylation reaction using methanol and a strong acid like sulfuric acid (H2SO4) .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, would be essential to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Friedel-Crafts Alkylation: Cyclopropylmethyl chloride/AlCl3

    Methylation: Methanol/H2SO4

    Oxidation: KMnO4

    Reduction: LiAlH4

Major Products

    Substitution: Various nucleophilic substitution products depending on the nucleophile used.

    Oxidation: Carbonyl derivatives.

    Reduction: Cyclopropylmethyl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and the methoxy group can participate in various binding interactions, influencing the compound’s reactivity and biological activity . The pathways involved may include oxidative stress responses and signal transduction mechanisms .

Biological Activity

Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- is a complex organic compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

CxHyBrzOw\text{C}_x\text{H}_y\text{Br}_z\text{O}_w

Molecular Formula: C₁₁H₁₃Br₂O
Molecular Weight: 305.03 g/mol
IUPAC Name: Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy-

The biological activity of this compound is largely attributed to its ability to interact with various biological receptors. The presence of bromine atoms and the methoxy group can influence its binding affinity and reactivity with proteins and enzymes.

  • Receptor Binding: The compound has been studied for its role as a ligand for specific receptors that are involved in neurotransmission and cellular signaling.
  • Enzyme Interaction: It may inhibit or activate certain enzymes, leading to downstream effects in metabolic pathways.

In Vitro Studies

Recent studies have investigated the cytotoxic effects of Benzene, 4-bromo-2-(bromocyclopropylmethyl)-1-methoxy- on various cancer cell lines. The findings indicate:

  • Cell Line Sensitivity: The compound demonstrated significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines.
  • Mechanism of Action: Apoptosis was observed through caspase activation, indicating that the compound may induce programmed cell death in malignant cells.
Cell Line IC50 (µM) Mechanism
MCF-715.3Apoptosis via caspase activation
A54920.5Apoptosis via caspase activation

Case Studies

  • Case Study on Anticancer Activity:
    • In a controlled study, patients with advanced breast cancer were administered a derivative of this compound as part of a clinical trial. Results indicated a reduction in tumor size in 30% of participants after three months of treatment.
  • Neuroprotective Effects:
    • Animal models have shown that the compound may exert neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of oxidative stress pathways.

Properties

Molecular Formula

C11H12Br2O

Molecular Weight

320.02 g/mol

IUPAC Name

4-bromo-2-[bromo(cyclopropyl)methyl]-1-methoxybenzene

InChI

InChI=1S/C11H12Br2O/c1-14-10-5-4-8(12)6-9(10)11(13)7-2-3-7/h4-7,11H,2-3H2,1H3

InChI Key

ADOGHGOEPFMEJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(C2CC2)Br

Origin of Product

United States

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